
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as PTNC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTNC belongs to the class of compounds known as tetrahydronaphthalenes, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult and time-consuming to synthesize, which may limit its use in some experiments.
未来方向
There are a number of potential future directions for research on N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide and its potential applications in other areas of medicine.
合成方法
The synthesis of N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves a multi-step process that begins with the reaction of pyridine-3-carboxaldehyde with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The resulting intermediate is then reacted with an amine to yield the final product.
科学研究应用
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-12-13-5-4-10-18-11-13)16-9-3-7-14-6-1-2-8-15(14)16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTXRHUFUIAGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

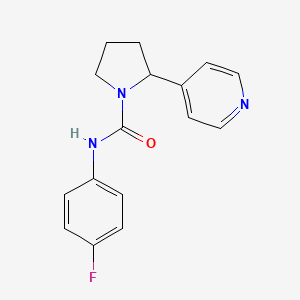
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

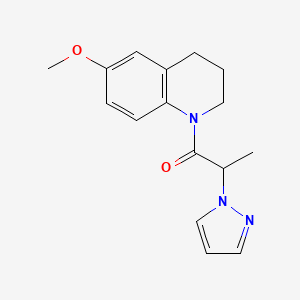

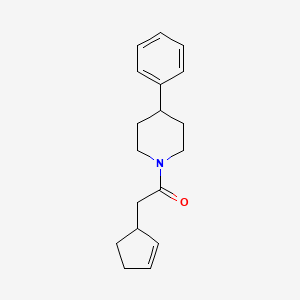
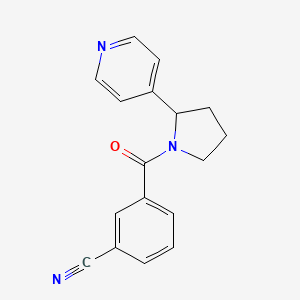
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
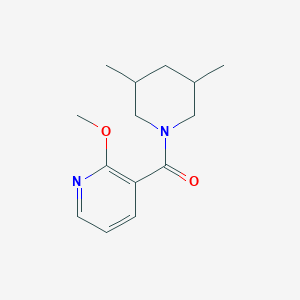

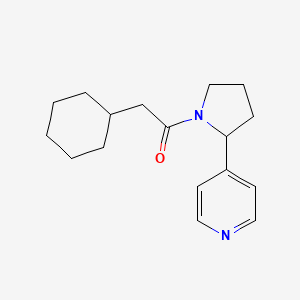
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

